molecular formula C12H16N6O B7035956 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide

Cat. No.: B7035956
M. Wt: 260.30 g/mol
InChI Key: QCVJLQOYZCVYSU-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide is a highly specialized compound, notable for its diverse applications in various fields of scientific research

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-7-5-11(14-12(19)10-6-13-17-15-10)16-18(7)8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVJLQOYZCVYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)NC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. This is followed by the introduction of the cyclopropyl group and subsequent triazole ring formation. Common reagents include cyclopropyl halides, methylhydrazine, and triazole derivatives, with solvents like dichloromethane or ethanol facilitating the reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness, often employing catalytic agents and more efficient purification techniques. Continuous flow reactors and automated synthesis platforms are increasingly used to streamline the production.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    • Reduction: Reduction can occur using reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, depending on the conditions and the substituents involved.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate in acidic or neutral media.

    • Reduction: Sodium borohydride in ethanol or tetrahydrofuran.

    • Substitution: Various halides or organometallic reagents.

  • Major Products: Depending on the reaction conditions and reagents, the products can range from different substituted derivatives to fully oxidized or reduced forms of the original compound.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide has a broad spectrum of applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Often employed in studies involving enzymatic interactions and metabolic pathways.

  • Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the production of agricultural chemicals and as a catalyst in certain polymerization reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, typically proteins or enzymes. It binds to these targets, altering their function by modulating activity or signaling pathways. For instance, it might inhibit an enzyme's activity by occupying its active site or change the conformation of a receptor to prevent its activation.

Comparison with Similar Compounds

  • 1-(1-cyclopropylethyl)-3-methyl-5-pyrazolecarboxamide

  • 1-cyclopropyl-5-methylpyrazole-3-carboxylic acid

  • 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

The uniqueness of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2H-triazole-4-carboxamide lies in its versatile reactivity and significant potential across various fields of research and industry. By tailoring the synthetic routes and understanding its reaction mechanisms, scientists can harness its full potential for innovative applications.

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